molecular formula C19H19N3O B4675683 1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No. B4675683
M. Wt: 305.4 g/mol
InChI Key: ABSCVDOMCWPJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a quinazoline ring, and it has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is not fully understood. However, it has been proposed that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, and it has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to bind to DNA and to act as a fluorescent probe for detecting DNA.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one in lab experiments include its antimicrobial and anticancer activity, as well as its potential use as a fluorescent probe for detecting DNA. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on 1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential use as a fluorescent probe for detecting DNA in vivo. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.

Scientific Research Applications

1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been studied for its potential use in scientific research. It has been shown to have antimicrobial activity against various bacteria and fungi, and it has also been shown to have anticancer activity in vitro. In addition, it has been studied for its potential use as a fluorescent probe for detecting DNA.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-7-2-3-8-15(14)13-21-11-6-12-22-18(23)16-9-4-5-10-17(16)20-19(21)22/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCVDOMCWPJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCN3C2=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylphenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-B]quinazolin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 2
Reactant of Route 2
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 3
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 4
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 5
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 6
1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.